1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione
Description
The compound 1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a heterocyclic molecule featuring three key structural motifs:
- A 7-chloro-4-methoxybenzo[d]thiazole core, which is a bicyclic aromatic system with electron-withdrawing substituents (Cl and OMe) that influence electronic properties and solubility.
- A pyrrolidine-2,5-dione (succinimide) moiety attached to a phenyl group, which may contribute to hydrogen bonding and metabolic stability.
Properties
IUPAC Name |
1-[3-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4S/c1-32-17-6-5-16(24)21-20(17)25-23(33-21)27-11-9-26(10-12-27)22(31)14-3-2-4-15(13-14)28-18(29)7-8-19(28)30/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBSSWOVDVZKDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a complex organic compound that exhibits significant biological activity, particularly in the fields of oncology and inflammation. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. Its structure includes a piperazine moiety and a pyrrolidine-2,5-dione core, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN3O2S |
| Molecular Weight | 442.0 g/mol |
| CAS Number | 886965-33-9 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance:
-
Cytotoxicity : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). It demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
Compound Cell Line IC50 (µM) 1-(3-(4-(...)) MCF-7 5.36 Control (5-FU) MCF-7 6.80
The anticancer activity is believed to be mediated through several mechanisms:
- Apoptosis Induction : The treatment with the compound has been linked to an increase in the Bax/Bcl-2 ratio and activation of caspase pathways, leading to apoptotic cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that it induces cell cycle arrest at the S and G2/M phases, preventing further proliferation of cancer cells .
- Inhibition of Key Enzymes : Similar benzothiazole derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a role in inflammation and tumor progression.
Anti-inflammatory Properties
Beyond its anticancer effects, this compound may exhibit anti-inflammatory properties due to its structural similarities with other benzothiazole derivatives known for such activities. It is hypothesized that it could inhibit pro-inflammatory mediators by targeting the arachidonic acid pathway.
Study on Piperazine Derivatives
A study focusing on piperazine derivatives revealed that modifications in their structure significantly affect their biological activity. The introduction of various substituents led to enhanced antiproliferative effects against multiple cancer types, showcasing the importance of structure-activity relationships (SAR) .
In Vivo Studies
In vivo studies involving animal models have demonstrated that similar compounds can effectively target tumor cells with minimal side effects on normal tissues. These findings suggest a potential for development into therapeutic agents for treating various cancers .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Benzothiazole Modifications :
- The target compound’s 7-chloro-4-methoxybenzo[d]thiazole differs from the simpler benzothiazole in 1-[4-(1,3-benzothiazol-2-yl)phenyl]pyrrolidine-2,5-dione . The chloro and methoxy groups enhance lipophilicity and may improve target binding compared to unsubstituted analogs.
- In contrast, 6-methyl substitution in the benzothiazole of the pyrazoline derivative (Table 1) reduces steric hindrance, favoring antidepressant activity .
Piperazine Linkage :
- The target compound’s piperazine is connected via a carbonyl group, a feature shared with kinase inhibitors in . This contrasts with sulfonyl-linked piperazines (e.g., 1-(5-chloro-2-methylphenyl)-4-(2,4,5-trichlorobenzenesulfonyl)piperazine), which are more electron-deficient and may target different receptors .
Succinimide Derivatives :
Key Findings:
- Synthetic Flexibility : The target compound’s piperazine-carbonyl linkage aligns with methods in , where benzoyl chlorides are used to acylate piperazine . This approach is scalable and yields stable intermediates.
- Activity Trends : Piperazine fragments linked to electron-deficient aromatics (e.g., 4-fluorobenzyl in ) show kinase inhibition, while bulkier substituents (e.g., sulfanyl groups in ) may alter target selectivity .
Physicochemical and ADME Considerations
- Lipophilicity: The target compound’s Cl and OMe groups increase logP compared to unsubstituted benzothiazole analogs (e.g., NSC724939, logP ~2.5 vs.
- Metabolic Stability : The succinimide moiety may undergo hydrolysis, but the phenyl group at position 3 could slow degradation compared to aliphatic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
